

A Comparative Toxicological Profile of Spinetoram J and Spinetoram L

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Compound of Interest

Compound Name: Spinetoram L

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Spinetoram, a second-generation spinosyn insecticide, is comprised of two primary neurotoxic components: Spinetoram J (XDE-175-J) and **Spinetoram L** (XDE-175-L).[1][2] While these two molecules are the active ingredients in commercial spinetoram formulations, a review of publicly available toxicological literature reveals a scarcity of studies on the individual components. The overwhelming majority of research and regulatory assessments have been conducted on the technical grade spinetoram, which is a mixture of Spinetoram J and L, typically in a ratio ranging from 3:1 to 9:1.[1][2][3]

Regulatory bodies and scientific evaluations have concluded that the toxicological profiles of different ratios of Spinetoram J and L are "essentially the same".[1][2] This suggests a very similar level of toxicity for each component. Therefore, for the purpose of human health risk assessment, Spinetoram J and **Spinetoram L** are generally considered to be toxicologically identical.[4] This guide synthesizes the available toxicological data for the spinetoram mixture and outlines the experimental protocols relevant to its assessment.

Quantitative Toxicity Data

The following tables summarize the key toxicological endpoints for spinetoram, the mixture of Spinetoram J and L.

Table 1: Acute Toxicity of Spinetoram

Test Type	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD50	>5000 mg/kg bw	[1] [5]
Acute Dermal Toxicity	Rat	Dermal	LD50	>5000 mg/kg bw	[1] [5]
Acute Inhalation Toxicity	Rat	Inhalation	LC50 (4-hour)	>5.44 mg/L	[1]

Table 2: Genotoxicity of Spinetoram

Assay	System	Result	Reference
Ames Test	In vitro	Negative	[1] [5]
Chromosomal Aberration	In vitro	Negative	[1]
Unscheduled DNA Synthesis	In vitro	Negative	[1]
Mouse Micronucleus Test	In vivo	Negative	[1]

Table 3: Chronic Toxicity and Carcinogenicity of Spinetoram

Study Type	Species	NOAEL	Key Findings	Reference
90-Day Feeding Study	Rat	10 mg/kg bw/day	Effects on thyroid, lymphoid tissues, kidneys, spleen, and blood system at higher doses.	[1][6]
90-Day Feeding Study	Dog	5.0 mg/kg bw/day	Vacuolation of numerous tissues, extramedullary splenic haematopoiesis at higher doses.	[1]
Carcinogenicity Study	Rat & Mouse	-	No evidence of treatment-related tumorigenicity.	[1]

Table 4: Developmental and Reproductive Toxicity of Spinetoram

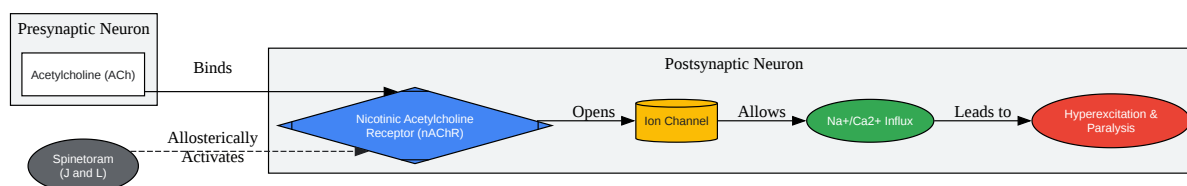
Study Type	Species	NOAEL (Developmental)	NOAEL (Maternal)	Key Findings	Reference
Developmental Toxicity	Rat	300 mg/kg bw/day	100 mg/kg bw/day	Reduced maternal body weight and feed consumption at high doses. No teratogenicity.	[1] [5]
Developmental Toxicity	Rabbit	60 mg/kg bw/day	10 mg/kg bw/day	Decreased maternal feed consumption, fecal output, and body-weight gain at high doses. No developmental toxicity.	[1] [5]
Two-Generation Reproduction	Rat	-	-	Cytoplasmic vacuolation of thyroid follicular epithelial cells in adults at the highest dose.	[1]

Mechanism of Action

Spinetoram's insecticidal activity stems from its disruption of the central nervous system of insects. It acts as a modulator of nicotinic acetylcholine receptors (nAChRs) and has a secondary effect on gamma-aminobutyric acid (GABA) receptors.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Nicotinic Acetylcholine Receptor (nAChR) Pathway

Spinetoram allosterically activates nAChRs, leading to prolonged and uncontrolled opening of the ion channel. This results in a continuous influx of sodium and calcium ions into the postsynaptic neuron, causing hyperexcitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.

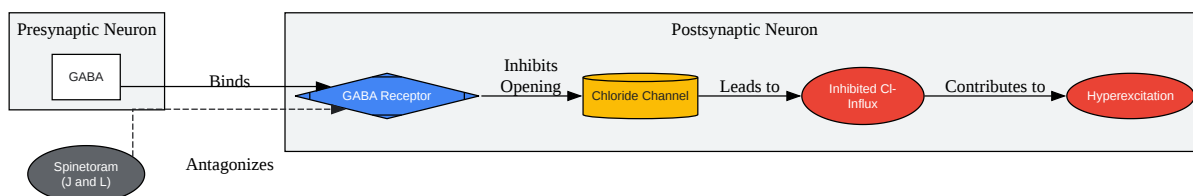


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Caption: Hypothesized signaling pathway of Spinetoram at the nicotinic acetylcholine receptor.

Gamma-Aminobutyric Acid (GABA) Receptor Pathway

Spinetoram can also interact with GABA receptors, which are ligand-gated chloride ion channels. By antagonizing the action of GABA, spinetoram can inhibit the influx of chloride ions, which normally has a hyperpolarizing (inhibitory) effect on the neuron. This further contributes to the hyperexcitation of the insect's nervous system.



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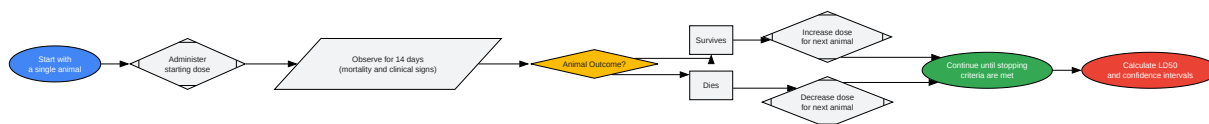
Caption: Hypothesized antagonistic action of Spinetoram at the GABA receptor.

Experimental Protocols

The toxicological evaluation of spinetoram and its components adheres to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the standardization and reproducibility of toxicity testing.

Acute Oral Toxicity (LD50) - OECD Test Guideline 425

This study determines the median lethal dose (LD50) of a substance after a single oral administration.



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Caption: Workflow for the Up-and-Down Procedure in OECD TG 425 for acute oral toxicity.

Methodology:

- **Test Animals:** Typically, a small number of female rats are used.
- **Dosing:** A single animal is dosed at a starting level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.

- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Endpoint: The test continues until specific stopping criteria are met, and the LD50 is calculated using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay assesses the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

Methodology:

- Test System: Strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for *S. typhimurium*) are used.
- Exposure: The bacterial strains are exposed to the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Incubation: The treated bacteria are plated on a minimal medium lacking the specific amino acid.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This in vivo test evaluates the genotoxic potential of a substance by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.

Methodology:

- Test Animals: Typically, mice or rats are used.

- **Dosing:** Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.
- **Sample Collection:** At appropriate intervals after dosing, bone marrow is extracted, and smears are prepared on microscope slides.
- **Analysis:** The slides are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
- **Endpoint:** A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result for genotoxicity.

Conclusion

The available scientific evidence strongly indicates that Spinetoram J and **Spinetoram L** possess very similar toxicological profiles. While a direct quantitative comparison of the individual components is not readily available in the public domain, extensive testing on the spinetoram mixture has demonstrated low acute toxicity, a lack of genotoxic or carcinogenic potential, and no evidence of teratogenicity. The primary mechanism of action is the disruption of insect nicotinic acetylcholine and GABA receptors, leading to neurotoxicity in target pests. The experimental protocols for assessing the safety of spinetoram and its components are well-established and follow international guidelines, ensuring a robust evaluation of their potential hazards. For future research, studies focusing on the individual toxicokinetics and subtle mechanistic differences between Spinetoram J and L could provide a more nuanced understanding of their biological activity.

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